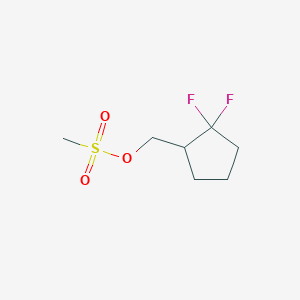
(2,2-Difluorocyclopentyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorocyclopentyl)methyl methanesulfonate: is an organic compound with the molecular formula C7H12F2O3S It is a derivative of cyclopentane, where two hydrogen atoms are replaced by fluorine atoms, and the hydroxyl group is substituted with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopentyl)methyl methanesulfonate typically involves the following steps:
Fluorination: The starting material, cyclopentane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The fluorinated cyclopentane is then hydroxylated to introduce a hydroxyl group at the methyl position. This step can be carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methanesulfonation: Finally, the hydroxyl group is converted to a methanesulfonate group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Substitution Reactions: (2,2-Difluorocyclopentyl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form (2,2-Difluorocyclopentyl)methanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield (2,2-Difluorocyclopentyl)carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Oxidation: Chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products such as (2,2-Difluorocyclopentyl)methyl amine, (2,2-Difluorocyclopentyl)methyl thiol, or (2,2-Difluorocyclopentyl)methyl ether.
Reduction: (2,2-Difluorocyclopentyl)methanol.
Oxidation: (2,2-Difluorocyclopentyl)carboxylic acid.
科学研究应用
Chemistry: (2,2-Difluorocyclopentyl)methyl methanesulfonate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool in drug discovery and development.
Medicine: The compound’s potential as a precursor for fluorinated pharmaceuticals is of significant interest. Fluorinated drugs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (2,2-Difluorocyclopentyl)methyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis to introduce fluorinated cyclopentyl groups into target molecules.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In drug discovery, the fluorinated cyclopentyl group can enhance the binding affinity of pharmaceuticals to their target proteins, improving their efficacy and selectivity.
相似化合物的比较
(2,2-Difluorocyclopentyl)methanol: This compound is similar in structure but lacks the methanesulfonate group. It is used as an intermediate in the synthesis of (2,2-Difluorocyclopentyl)methyl methanesulfonate.
(2,2-Difluorocyclopentyl)carboxylic acid: This compound is an oxidation product of this compound and is used in the synthesis of fluorinated carboxylic acid derivatives.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the methanesulfonate group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in biological systems.
属性
IUPAC Name |
(2,2-difluorocyclopentyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3S/c1-13(10,11)12-5-6-3-2-4-7(6,8)9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIERTUZODWXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)
![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)
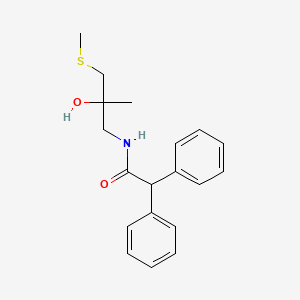
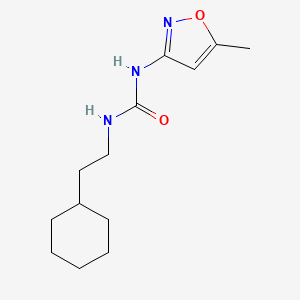

![2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2481719.png)
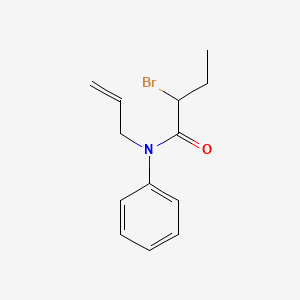
![3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2481721.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2481724.png)
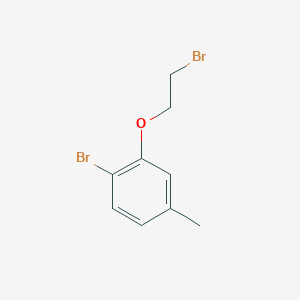
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)
